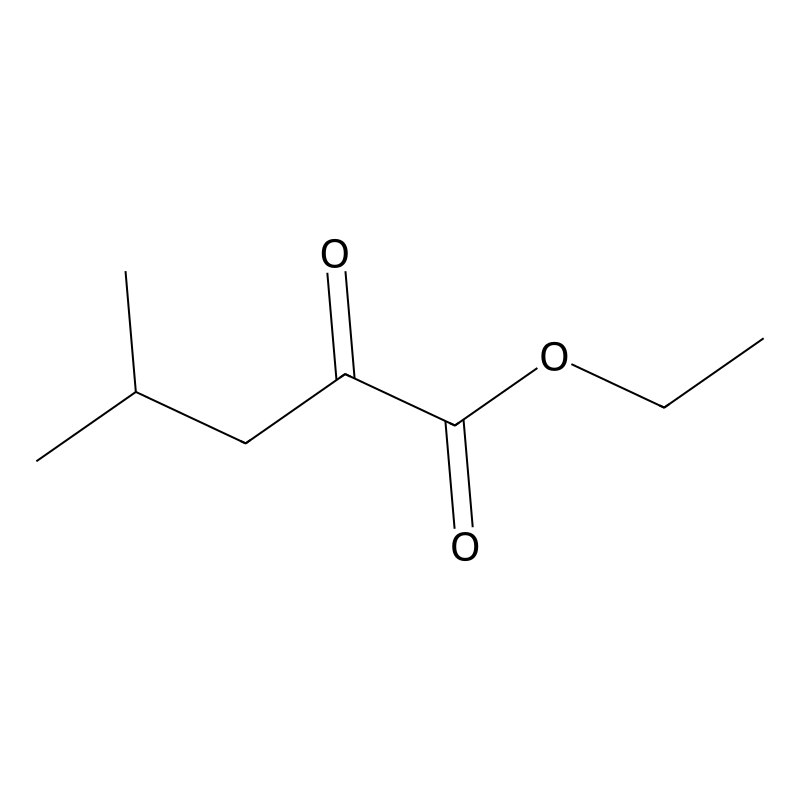Ethyl 4-methyl-2-oxopentanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
Due to its functional groups, ethyl 4-methyl-2-oxopentanoate can act as a building block in the synthesis of more complex molecules. Scientists investigate its use in creating various organic compounds for applications in research and development PubChem, Ethyl 4-methyl-2-oxopentanoate: .
Biological studies
Research explores the potential interactions of ethyl 4-methyl-2-oxopentanoate with biological systems. This may involve investigating its effects on enzymes, cellular processes, or organisms PubChem, Ethyl 4-methyl-2-oxopentanoate: .
Chemical properties
Scientists study the fundamental chemical properties of ethyl 4-methyl-2-oxopentanoate, such as its reactivity, stability, and interactions with other substances. This knowledge helps understand its potential applications and behavior in different environments PubChem, Ethyl 4-methyl-2-oxopentanoate: .
Ethyl 4-methyl-2-oxopentanoate, with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.195 g/mol, is an ester derived from pentanoic acid. It is also known by several other names, including Valeric acid, 4-methyl-3-oxo-, ethyl ester, and Ethyl isobutyroylacetate. The compound features a carbonyl group adjacent to an ethyl ester, which contributes to its chemical reactivity and biological activity .
- Esterification: It can react with alcohols in the presence of an acid catalyst to form new esters.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-methyl-2-oxopentanoic acid and ethanol.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
These reactions highlight the compound's versatility in organic synthesis.
Ethyl 4-methyl-2-oxopentanoate exhibits notable biological activities. It has been identified as a key compound contributing to fruity flavors in food and beverages, particularly in Japanese sake, where it is synthesized by the mold Aspergillus oryzae during fermentation. This compound is associated with the production of ethyl leucate, which enhances flavor profiles . Additionally, its derivatives may possess antimicrobial properties, making it of interest in food preservation.
Several methods exist for synthesizing Ethyl 4-methyl-2-oxopentanoate:
- Condensation Reaction: This involves the reaction of acetic acid derivatives with 4-methylpentan-2-one under acidic conditions.
- Esterification: The direct esterification of 4-methyl-2-oxopentanoic acid with ethanol in the presence of a catalyst can yield the desired ester.
- Biocatalysis: Enzymatic synthesis using specific reductases has been explored to produce this compound efficiently while minimizing by-products .
Ethyl 4-methyl-2-oxopentanoate finds applications in various fields:
- Flavoring Agent: It is widely used in the food industry as a flavor enhancer due to its fruity aroma.
- Fragrance Industry: The compound is utilized in perfumes and cosmetics for its pleasant scent.
- Pharmaceuticals: Its derivatives are being researched for potential therapeutic applications due to their biological activities.
Ethyl 4-methyl-2-oxopentanoate shares structural similarities with several compounds that also contain carbonyl and ester functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl Acetoacetate | C₆H₈O₃ | Known for its use in synthesis and flavoring |
| Ethyl Butyrate | C₆H₁₂O₂ | Used as a flavoring agent with a fruity aroma |
| Ethyl Isobutyrate | C₆H₁₂O₂ | Similar fruity applications in food and beverages |
Uniqueness
Ethyl 4-methyl-2-oxopentanoate is unique due to its specific structural configuration that allows it to contribute distinct flavors in fermentation processes, particularly in Japanese sake production. Its ability to be synthesized through both chemical and enzymatic methods further distinguishes it from similar compounds.








